molecular formula C20H16N4O4S B3215958 N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170135-60-0

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3215958
CAS No.: 1170135-60-0
M. Wt: 408.4 g/mol
InChI Key: XSPWVZVYCBMOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, a methyl-substituted pyrazole ring, and a benzo[1,3]dioxole carboxamide moiety. The compound’s synthesis likely involves multi-step reactions, including coupling of preformed heterocycles and carboxamide formation, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-11-7-18(22-19(25)12-3-6-15-16(8-12)28-10-27-15)24(23-11)20-21-14-5-4-13(26-2)9-17(14)29-20/h3-9H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPWVZVYCBMOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(S4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

tuberculosis.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. This leads to a decrease in the severity of tuberculosis symptoms.

Biological Activity

N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining elements from benzothiazole, pyrazole, and dioxole moieties. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_2O_4S, which indicates the presence of various functional groups that contribute to its biological properties.

Target Enzymes and Pathways

Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE) , which plays a crucial role in cholinergic neurotransmission. By inhibiting AChE, the compound enhances cholinergic transmission, potentially benefiting cognitive functions and offering therapeutic effects against neurodegenerative diseases like Alzheimer's.

Additionally, studies have shown that it may inhibit the aggregation of Amyloid-beta (Aβ) peptides , which are implicated in Alzheimer's pathology. This dual action on cholinergic transmission and Aβ aggregation positions the compound as a promising candidate for further investigation in neuropharmacology.

Anticancer Properties

The compound has demonstrated anticancer activity in various studies. It exhibits cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • HCT-15 (colon cancer)
  • MDA-MB-468 (breast cancer)

The mechanism involves disruption of tubulin polymerization, which is essential for mitosis. In vitro assays have reported IC50 values ranging from 80 to 200 nM against these cell lines, indicating significant potency .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing varying degrees of inhibition. The presence of bulky hydrophobic groups in its structure may enhance its interaction with microbial membranes, contributing to its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Neuroprotective Effects : In a study focusing on neuroprotection, the compound was shown to improve cognitive function in animal models by enhancing cholinergic signaling and reducing Aβ aggregation. Behavioral tests indicated improved memory retention compared to control groups.
  • Anticancer Efficacy : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy by targeting apoptotic pathways .
  • Antimicrobial Testing : The antimicrobial efficacy was assessed using disk diffusion methods against several pathogens. Results indicated significant zones of inhibition at higher concentrations, suggesting potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeTarget Cells/OrganismsIC50/Effectiveness
NeuroprotectiveNeuronal cell linesImproved cognitive function
AnticancerHeLa, HCT-15, MDA-MB-46880 - 200 nM
AntimicrobialE. coli, Bacillus subtilisSignificant inhibition

Scientific Research Applications

Therapeutic Potential

Research indicates that this compound may serve as a lead candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique structure allows it to interact with multiple biological pathways, offering a multi-target approach in drug design.

Case Studies

  • Alzheimer’s Disease Research : A study demonstrated that compounds similar to N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide significantly reduced Aβ aggregation in vitro, suggesting potential for therapeutic development against Alzheimer’s disease .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of related compounds in models of oxidative stress, indicating that these compounds could mitigate neuronal damage .

Pesticidal Properties

Compounds with similar structures have been evaluated for their pesticidal activities. The unique functional groups in this compound may confer resistance against certain pests and diseases in crops.

Case Studies

  • Insecticidal Activity : Research has shown that benzothiazole derivatives exhibit insecticidal properties against common agricultural pests. This suggests that the compound could be explored for use in developing new agrochemicals .
  • Fungal Resistance : Studies indicate that similar compounds can enhance plant resistance to fungal infections, potentially reducing the reliance on traditional fungicides and promoting sustainable agriculture practices .

Polymer Development

The unique chemical structure of this compound makes it a valuable building block in polymer chemistry. It can be utilized to synthesize novel polymers with enhanced properties.

Case Studies

  • Conductive Polymers : Research has explored the incorporation of this compound into conductive polymer matrices, resulting in materials with improved electrical conductivity and thermal stability .
  • Coatings and Films : The compound's properties have been investigated for use in protective coatings that require durability and resistance to environmental degradation .

Summary of Findings

The applications of this compound span across medicinal chemistry, agriculture, and material science. Its potential as a therapeutic agent against neurodegenerative diseases, coupled with its utility in agricultural pest control and advanced materials development, underscores its significance in ongoing research efforts.

Application AreaKey FindingsReferences
Medicinal ChemistryInhibits AChE; reduces Aβ aggregation,
Agricultural ScienceExhibits insecticidal activity; enhances fungal resistance,
Material ScienceUseful in conductive polymers; protective coatings ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key derivatives:

Compound Core Structure Key Substituents Synthetic Pathway Potential Applications
Target Compound Benzothiazole + Pyrazole 6-Methoxybenzothiazole, 3-methylpyrazole, benzo[1,3]dioxole carboxamide Likely involves HATU/DIPEA-mediated coupling Kinase inhibition, anti-inflammatory (hypothesized)
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxole-5-yl)cyclopropane-1-carboxamide Thiazole + Cyclopropane Biphenylcarbonyl, pyridin-3-yl, benzo[1,3]dioxole cyclopropane NaHCO3-mediated neutralization, HATU coupling, HPLC purification Not specified (likely kinase-targeted)
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) Thiazole + Cyclopropane 4-Methoxyphenyl, pyrrolidin-1-yl benzoyl, benzo[1,3]dioxole cyclopropane Acid-chloride coupling, cyclopropane ring formation Kinase inhibition (e.g., VEGFR-2)
Acrizanib (LHA510) Pyrazole + Indole Trifluoromethylpyrazole, pyrimidin-4-yloxyindole SAR-driven optimization for topical ocular delivery VEGFR-2 inhibition (neovascular AMD)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole + Pyrazole 5-Methylthiophene, benzothiazole Not detailed (likely similar coupling strategies) Anti-microbial or enzyme inhibition

Structural and Functional Insights

  • Benzothiazole vs. Thiazole/Indole Cores: The target compound’s benzothiazole core (vs.
  • Substituent Effects : The 6-methoxy group on benzothiazole may increase metabolic stability compared to unsubstituted benzothiazoles (e.g., compound), while the benzo[1,3]dioxole carboxamide could improve solubility over purely aromatic systems .
  • Synthetic Complexity : The target compound’s synthesis likely requires precise coupling of the pyrazole and benzothiazole moieties, similar to HATU-mediated methods in , but with additional challenges in regioselective methylation .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core heterocycle formation : Condensation of 6-methoxybenzothiazole-2-amine with a substituted pyrazole precursor under reflux in dimethylformamide (DMF) or toluene. Catalysts like triethylamine are often used to enhance selectivity .

Carboxamide coupling : Reacting the intermediate with benzo[d][1,3]dioxole-5-carbonyl chloride under inert conditions (argon/nitrogen) to prevent hydrolysis. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction kinetics and purity .

Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires precise temperature control (e.g., 60–80°C for coupling steps) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the pyrazole and benzothiazole moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.12 [M+H]+) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization. Ethyl acetate/hexane (3:7) is a common mobile phase .

Advanced: How can computational modeling guide the optimization of bioactivity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). The benzothiazole and pyrazole groups show strong interactions with ATP-binding pockets .
  • QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with anticancer activity. Hammett constants (σ) and logP values help predict membrane permeability .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48h incubation). Variability often arises from differing IC50 calculation methods .
  • Metabolic Stability Tests : Compare hepatic microsome degradation rates across species (human vs. murine). Half-life (t1/2) discrepancies may explain in vitro/in vivo mismatches .
  • Epistatic Analysis : Use CRISPR screens to identify off-target effects in kinase signaling pathways, which may mask true efficacy .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Anticancer : NCI-60 cell panel or patient-derived organoids. Dose-response curves (0.1–100 µM) with apoptosis markers (Annexin V/PI) .
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Cytotoxicity : Parallel testing on non-cancerous lines (e.g., HEK-293) to calculate selectivity indices (SI >10 is ideal) .

Advanced: How can structural modifications enhance solubility without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the pyrazole N-methyl group, which hydrolyze in vivo to the active form. Increases aqueous solubility by 5–10x .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the carboxamide. Reduces logP from 3.2 to 1.8 while maintaining IC50 values .
  • Co-crystallization : Use co-solvents (e.g., cyclodextrins) to improve bioavailability. Phase solubility diagrams guide optimal ratios .

Advanced: What strategies mitigate instability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -80°C. Protects against hydrolysis of the carboxamide bond .
  • Light Protection : Amber vials to prevent photodegradation of the benzodioxole ring. Monitor purity via HPLC every 6 months .
  • Humidity Control : Use desiccants (silica gel) in sealed containers. Relative humidity <30% prevents deliquescence .

Basic: What synthetic bottlenecks occur during scale-up, and how are they addressed?

Methodological Answer:

  • Intermediate Purification : Replace column chromatography with countercurrent distribution (CCD) for >100g batches. Reduces solvent waste by 40% .
  • Exothermic Reactions : Use jacketed reactors with controlled cooling (0–5°C) during acylations to prevent runaway reactions .
  • Catalyst Recycling : Immobilize Pd/C on mesoporous silica for Suzuki couplings, achieving >90% recovery over 5 cycles .

Advanced: How do heterocyclic moieties influence target selectivity?

Methodological Answer:

  • Benzothiazole : Enhances DNA intercalation via planar aromatic stacking. Mutagenesis studies show reduced activity in TOP1-mutant cells .
  • Pyrazole : Coordinates with kinase hinge regions (e.g., EGFR T790M). Methyl substitution at C3 minimizes metabolic oxidation .
  • Benzodioxole : Modulates CYP3A4 metabolism. Fluorine substitution at C7 reduces clearance rates by 60% .

Advanced: What orthogonal assays validate mechanisms of action?

Methodological Answer:

  • Thermal Shift Assays : Measure ΔTm of target proteins (e.g., HSP90) upon ligand binding. ΔTm >2°C confirms direct interaction .
  • SPR Biosensing : Quantify binding kinetics (ka/kd) for kinase inhibitors. KD <100 nM indicates high affinity .
  • RNA-Seq : Profile transcriptomic changes post-treatment. Downregulation of BCL-2 and MYC corroborates pro-apoptotic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.